molecular formula C30H27BrN4 B11230473 4-(4-benzylpiperidin-1-yl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(4-benzylpiperidin-1-yl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11230473
M. Wt: 523.5 g/mol
InChI Key: JBDWVUYDBATWPO-UHFFFAOYSA-N
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Description

4-Benzyl-1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolopyrimidine core, and multiple aromatic substituents. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, particularly in the development of kinase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated derivatives can be used in the presence of a suitable base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

4-Benzyl-1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine is unique due to its specific combination of aromatic rings and the piperidine core, which confer distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain protein kinases makes it a valuable compound for targeted cancer therapy research.

Properties

Molecular Formula

C30H27BrN4

Molecular Weight

523.5 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H27BrN4/c31-25-11-13-26(14-12-25)35-20-27(24-9-5-2-6-10-24)28-29(32-21-33-30(28)35)34-17-15-23(16-18-34)19-22-7-3-1-4-8-22/h1-14,20-21,23H,15-19H2

InChI Key

JBDWVUYDBATWPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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